molecular formula C18H18N4O7S B11536290 4-({2-[(2E)-2-(1,3-benzodioxol-5-ylmethylidene)hydrazinyl]-5-nitrophenyl}sulfonyl)morpholine

4-({2-[(2E)-2-(1,3-benzodioxol-5-ylmethylidene)hydrazinyl]-5-nitrophenyl}sulfonyl)morpholine

Cat. No.: B11536290
M. Wt: 434.4 g/mol
InChI Key: KETOMZCPURKWAV-YBFXNURJSA-N
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Description

4-{2-[(2E)-2-[(2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]HYDRAZIN-1-YL]-5-NITROBENZENESULFONYL}MORPHOLINE is a complex organic compound characterized by its unique structure, which includes a benzodioxole moiety, a nitro group, and a morpholine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{2-[(2E)-2-[(2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]HYDRAZIN-1-YL]-5-NITROBENZENESULFONYL}MORPHOLINE typically involves multiple steps. One common route includes the following steps:

    Formation of the Benzodioxole Moiety: This step involves the reaction of catechol with formaldehyde to form the benzodioxole ring.

    Introduction of the Nitro Group: Nitration of the benzodioxole derivative is carried out using a mixture of concentrated nitric and sulfuric acids.

    Formation of the Hydrazone: The nitrobenzodioxole compound is then reacted with hydrazine to form the hydrazone derivative.

    Sulfonylation: The hydrazone derivative is sulfonylated using a sulfonyl chloride in the presence of a base such as pyridine.

    Morpholine Introduction: Finally, the sulfonylated hydrazone is reacted with morpholine to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

4-{2-[(2E)-2-[(2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]HYDRAZIN-1-YL]-5-NITROBENZENESULFONYL}MORPHOLINE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction of the nitro group can be achieved using reducing agents like tin(II) chloride or catalytic hydrogenation.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Tin(II) chloride in hydrochloric acid or catalytic hydrogenation using palladium on carbon.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones depending on the reaction conditions.

    Reduction: Formation of amines from the reduction of the nitro group.

    Substitution: Formation of sulfonamide or sulfonate derivatives.

Scientific Research Applications

4-{2-[(2E)-2-[(2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]HYDRAZIN-1-YL]-5-NITROBENZENESULFONYL}MORPHOLINE has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-cancer and anti-inflammatory properties.

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Material Science: Explored for its potential use in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-{2-[(2E)-2-[(2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]HYDRAZIN-1-YL]-5-NITROBENZENESULFONYL}MORPHOLINE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation or inflammation pathways. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    2-{[(2H-1,3-benzodioxol-5-yl)(hydroxy)methylidene]amino}acetic acid: Shares the benzodioxole moiety but differs in the functional groups attached.

    N-{4-[(2E)-3-(2H-1,3-Benzodioxol-5-yl)prop-2-enoyl]phenyl}quinoline-3-carboxamide: Contains a benzodioxole moiety and is used in similar research contexts.

Uniqueness

4-{2-[(2E)-2-[(2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]HYDRAZIN-1-YL]-5-NITROBENZENESULFONYL}MORPHOLINE is unique due to its combination of a benzodioxole ring, a nitro group, and a morpholine ring, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for diverse scientific research applications.

Properties

Molecular Formula

C18H18N4O7S

Molecular Weight

434.4 g/mol

IUPAC Name

N-[(E)-1,3-benzodioxol-5-ylmethylideneamino]-2-morpholin-4-ylsulfonyl-4-nitroaniline

InChI

InChI=1S/C18H18N4O7S/c23-22(24)14-2-3-15(18(10-14)30(25,26)21-5-7-27-8-6-21)20-19-11-13-1-4-16-17(9-13)29-12-28-16/h1-4,9-11,20H,5-8,12H2/b19-11+

InChI Key

KETOMZCPURKWAV-YBFXNURJSA-N

Isomeric SMILES

C1COCCN1S(=O)(=O)C2=C(C=CC(=C2)[N+](=O)[O-])N/N=C/C3=CC4=C(C=C3)OCO4

Canonical SMILES

C1COCCN1S(=O)(=O)C2=C(C=CC(=C2)[N+](=O)[O-])NN=CC3=CC4=C(C=C3)OCO4

Origin of Product

United States

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